

Spectroscopic Data & Technical Guide: 3-Butylbiphenyl

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Compound of Interest

Compound Name:	3-Butylbiphenyl
CAS No.:	81782-75-4
Cat. No.:	B12672722

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Executive Summary

3-Butylbiphenyl (

) is a meta-substituted aromatic hydrocarbon. Its structural distinctiveness lies in the 3-position substitution, which breaks the symmetry observed in the more common para-isomers.[1] This guide provides a self-validating protocol for its synthesis via Suzuki-Miyaura cross-coupling (to ensure isomeric purity) and details its spectral fingerprint (NMR, MS, IR) to distinguish it from the 2- and 4-butyl isomers.[1]

Synthesis & Experimental Protocol

To obtain high-purity **3-butylbiphenyl** for spectroscopic analysis, Friedel-Crafts alkylation should be avoided as it predominantly yields the para and ortho isomers.[1] The authoritative method for synthesizing the meta isomer is the Suzuki-Miyaura Cross-Coupling.[1]

Protocol: Palladium-Catalyzed Cross-Coupling

Reaction: 3-Butylphenylboronic acid + Bromobenzene

3-Butylbiphenyl[1]

Reagents:

- Substrate A: 3-Butylphenylboronic acid (1.0 eq)
- Substrate B: Bromobenzene (1.0 eq)
- Catalyst:
(3-5 mol%)
- Base:
(2.0 eq, 2M aqueous solution)
- Solvent: Toluene/Ethanol (4:1 ratio)

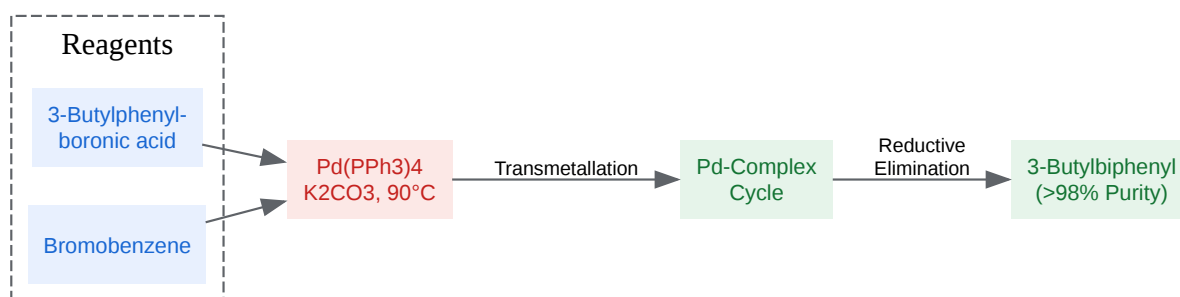
Step-by-Step Methodology:

- Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen () for 15 minutes.
- Loading: Add 3-butylphenylboronic acid (5.0 mmol), bromobenzene (5.0 mmol), and (0.15 mmol) under a counter-flow of .
- Solvation: Syringe in degassed Toluene (20 mL) and Ethanol (5 mL). Stir until dissolved.
- Activation: Add the degassed solution (5 mL). The biphasic mixture will turn dark orange/brown.[1]
- Reflux: Heat to for 12 hours. Monitor via TLC (Hexanes eluent; of product

0.6).

- Workup: Cool to room temperature. Dilute with diethyl ether. Wash with water (mL) and brine (mL).[2] Dry organic layer over .[1]
- Purification: Concentrate in vacuo. Purify via flash column chromatography (100% Hexanes) to yield a clear, colorless oil.[1]

Workflow Visualization



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Figure 1: Suzuki-Miyaura coupling pathway ensuring regioselective synthesis of the meta-isomer.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of **3-butylbiphenyl** is characterized by the asymmetry of the substituted ring.[1] Unlike the symmetric AA'BB' system of the para-isomer, the meta-isomer displays a complex 4-spin system on the substituted ring.[1]

Instrument: 500 MHz

/ 125 MHz

Solvent:

(Reference: 7.26 ppm / 77.16 ppm)[2]

NMR Data (Proton)

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
Aliphatic				
	0.94	Triplet (Hz)	3H	Terminal methyl group.[1]
	1.39	Sextet (Hz)	2H	-methylene protons.
	1.65	Quintet (Hz)	2H	-methylene protons.
	2.68	Triplet (Hz)	2H	Benzylic protons (diagnostic for alkyl attachment).
Aromatic				
H-4	7.18	Doublet (Hz)	1H	Ortho to alkyl, para to phenyl.[1]
H-5	7.34	Triplet (Hz)	1H	Meta to both substituents.
Phenyl	7.35 - 7.48	Multiplet	5H	Overlapping protons of the unsubstituted phenyl ring.[1]
H-6	7.42	Doublet (Hz)	1H	Ortho to phenyl, para to alkyl.[1] [2]
H-2	7.44	Broad Singlet	1H	Key Diagnostic: Isolated proton

between
substituents.[1]

NMR Data (Carbon)

- Aliphatic: 14.1 (), 22.6 (), 33.8 (), 35.9 (Benzylic).[1]
- Aromatic: 124.3, 127.1, 127.2, 127.4, 128.6, 128.8, 141.2 (Ipsso-Phenyl), 141.5 (Ipsso-Alkyl), 143.4 (Ipsso-Bridge).[1]

Mass Spectrometry (MS)

The fragmentation pattern is dictated by the stability of the biphenyl core.[1] The primary fragmentation pathway involves the cleavage of the alkyl chain.[1]

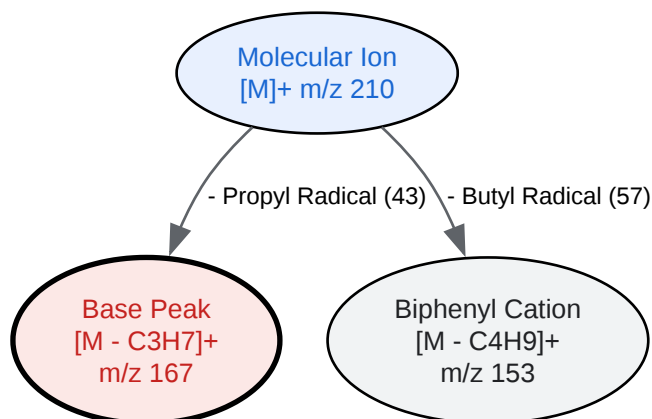
Ionization Mode: Electron Impact (EI), 70 eV.[1]

Fragmentation Analysis

- Molecular Ion (): m/z 210 (Strong, approx 40-50%).[1]
- Tropylium-like Rearrangement: m/z 167 ().[1] Loss of the propyl group via benzylic cleavage is the Base Peak (100%).[1] This forms a stable methyl-biphenyl cation or rearranged tropylium species.[1]
- Phenyl Cation: m/z 77 (Weak).
- Biphenyl Cation: m/z 153 (

).[1] Complete loss of the butyl chain.[1]

Fragmentation Pathway Diagram



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Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy

IR is critical for confirming the meta-substitution pattern, which distinguishes this compound from the para-isomer (which typically shows a single strong band ~ 810 - 840 cm^{-1}).

Frequency ()	Vibration Mode	Diagnostic Note
3060 - 3030	Stretch (Aromatic)	Weak to medium intensity.[1]
2960 - 2850	Stretch (Aliphatic)	Strong.[1] Distinct peaks for methyl/methylene.
1600, 1480	Ring Stretch	Characteristic aromatic doublet.
750 - 800	C-H Out-of-Plane (OOP)	Meta-Substitution: 3 adjacent H's (H4, H5, H6).[1][2]
690 - 710	C-H Out-of-Plane (OOP)	Monosubstituted Ring: 5 adjacent H's on the phenyl ring.[1]

References

- Synthesis & Catalysis: Nelson, H. M. (2013).[1][2] Catalytic Generation and C–C Bond Forming Reactions of Dicoordinated Carbocations. UCLA Electronic Theses and Dissertations. (Describes synthesis of **3-butylbiphenyl**, compound 2.68). [2]
- General Suzuki Protocol: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2][2]
- Spectral Data Verification: NIST Mass Spectrometry Data Center.[1] Mass Spectra of Alkylbiphenyls. National Institute of Standards and Technology.[1][3][4]

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Sources

- [1. 3,3'-Di-tert-butylbiphenyl \[webbook.nist.gov\]](#)
- [2. rsc.org \[rsc.org\]](#)
- [3. Biphenyl \[webbook.nist.gov\]](#)
- [4. 4,4'-di-tert-Butylbiphenyl \[webbook.nist.gov\]](#)
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